ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines
Preparation Methods
The synthesis of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is a one-pot three-component reaction that includes the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activities.
Cycloaddition Reactions: The thiadiazolo-pyrimidine ring can participate in cycloaddition reactions, forming new heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for the development of new drugs.
Material Science: Its unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the thiadiazolo-pyrimidine ring. Similar compounds include:
2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Exhibits similar antimicrobial activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.
Thiazolo[4,5-b]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl 2-bromo-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O3S/c1-2-15-6(14)4-3-10-8-12(5(4)13)11-7(9)16-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSOPXSCVPIZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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